N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide
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Overview
Description
“N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide” is a chemical compound. The benzo[d][1,3]dioxole subunit is an integral part of many natural products, such as sesamol and piperine .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis
The molecular structure of compounds with the benzo[d][1,3]dioxole subunit has been characterized by various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide” are not available, compounds with the benzo[d][1,3]dioxole subunit have been explored due to their potential applications in various fields such as organic synthesis .Scientific Research Applications
Specific Scientific Field
The research is conducted in the field of Chemical Analysis and Environmental Science .
Summary of the Application
The compound is used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach .
Methods of Application or Experimental Procedures
The compound was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield, which were crystallized in acetone, EtOAc, and EtOH . A sensitive and selective Pb 2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .
Results or Outcomes Obtained
The sensitivity, LOQ, and LOD of the proposed sensor towards Pb 2+ were calculated from the calibration curves to be 2220.0 pA μM −1 cm −2, 320.0 mM, and 96.0 pM, respectively . The validation of the sensor probe was performed via the selective determination of Pb 2+ in spiked natural samples with a satisfactory and rational outcome .
Specific Scientific Field
The research is conducted in the field of Organic Synthesis .
Summary of the Application
The compound is synthesized as a part of the search for heterocycles with structural diversity. The fusion of both chemical nuclei may be of interest for later studies of bioactivity .
Methods of Application or Experimental Procedures
The synthesis of the compounds was realized by a cascade reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl 2 ), following the addition of 4-aminoacetophenone to give the compound 2, and then a Claisen–Schmidt reaction was made between 2 and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation to give the compound 3 .
Results or Outcomes Obtained
The structure of the target compound was established by FTIR (Fourier-transform infrared spectroscopy), HRMS, 1 H and 13 C-NMR .
Another similar compound, “N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide”, has been synthesized as part of the search for heterocycles with structural diversity . The fusion of both chemical nuclei may be of interest for later studies of bioactivity . However, the specific applications of this compound are not detailed in the source.
Future Directions
The wide spectrum of attractive utilization of compounds with the benzo[d][1,3]dioxole subunit has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . This suggests that “N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide” and similar compounds could be of interest in future research.
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-22(19-9-5-7-16-6-1-2-8-18(16)19)23-12-3-4-13-25-17-10-11-20-21(14-17)27-15-26-20/h1-2,5-11,14H,12-13,15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPBQSFPOUXJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide |
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